molecular formula C19H20ClNO4 B268252 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Katalognummer B268252
Molekulargewicht: 361.8 g/mol
InChI-Schlüssel: CBXYLTAECQNUDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a key role in the signaling pathways that regulate the growth and survival of cancer cells and immune cells.

Wirkmechanismus

2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide selectively inhibits the activity of BTK, which is a key signaling molecule in the B-cell receptor pathway that regulates the growth and survival of cancer cells and immune cells. By inhibiting BTK, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide blocks the activation of downstream signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells and immune cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models of cancer and autoimmune diseases. In these models, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit the growth and survival of cancer cells and immune cells, and to reduce inflammation and tissue damage in autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to enhance the efficacy of other cancer treatments, and its potential to treat a wide range of cancers and autoimmune diseases. However, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide also has some limitations, including its potential toxicity and side effects, its limited solubility in water, and its high cost of production.

Zukünftige Richtungen

There are several future directions for the development of 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide as a treatment for cancer and autoimmune diseases. These include the development of more potent and selective BTK inhibitors, the identification of biomarkers that can predict response to 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, the optimization of dosing and treatment schedules, and the evaluation of 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in clinical trials in humans. Additionally, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide may have potential applications in other diseases, such as infectious diseases and neurodegenerative diseases.

Synthesemethoden

The synthesis of 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, including the reaction of 4-chlorophenol with 2-chloroacetyl chloride to form 2-(4-chlorophenyl)acetophenone, which is then reacted with 3-(tetrahydro-2-furanylmethoxy)aniline to form 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. The synthesis of 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been described in detail in several publications, including a patent application by Takeda Pharmaceutical Company Limited.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been studied extensively in preclinical models of cancer and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. In these studies, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit the growth and survival of cancer cells and immune cells, and to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

Eigenschaften

Produktname

2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molekularformel

C19H20ClNO4

Molekulargewicht

361.8 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C19H20ClNO4/c20-14-6-8-16(9-7-14)25-13-19(22)21-15-3-1-4-17(11-15)24-12-18-5-2-10-23-18/h1,3-4,6-9,11,18H,2,5,10,12-13H2,(H,21,22)

InChI-Schlüssel

CBXYLTAECQNUDN-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl

Kanonische SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.